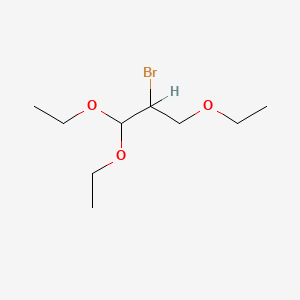

2-Bromo-1,1,3-triethoxypropane

Descripción

Contextualization within Halogenated Alkyl Ethers and Acetals

2-Bromo-1,1,3-triethoxypropane is a molecule that belongs to two significant classes of organic compounds: halogenated alkyl ethers and acetals. Its unique reactivity is a direct result of the properties inherited from these functional groups.

Halogenated Alkyl Ethers are organic molecules characterized by an ether linkage (C-O-C) and a halogen atom attached to an alkyl chain. msu.edu These compounds are valuable intermediates in organic synthesis. The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. msu.edu Alkyl bromides, in particular, are effective substrates for a range of transformations, including nucleophilic substitution and elimination reactions, due to the good leaving group ability of the bromide ion. fiveable.me The reactivity of secondary alkyl halides, such as this compound, is notable, allowing them to participate in both Sₙ2 and E2 reactions, with reaction conditions often dictating the major pathway. fiveable.memasterorganicchemistry.com

Acetals are geminal-diether derivatives of aldehydes or ketones, containing a carbon atom bonded to two alkoxy (-OR) groups. libretexts.org The 1,1,3-triethoxypropane (B1583077) structure features an acetal (B89532) at the C1 position. Acetals are known for their stability in neutral to strongly basic conditions, which makes them excellent protecting groups for carbonyl compounds. libretexts.orgchemistrysteps.com This stability allows chemists to perform reactions on other parts of a molecule without affecting a protected aldehyde or ketone. chemistrysteps.comjove.com The formation of acetals is a reversible process, typically requiring an acid catalyst, and they can be converted back to the original carbonyl compound by hydrolysis with aqueous acid. masterorganicchemistry.com Furthermore, acetals can serve as precursors for the synthesis of α-haloethers. For instance, reacting an acetal with reagents like hydrogen bromide (HBr) or thionyl bromide (SOBr₂) can yield a corresponding halogenated ether. google.com

This compound synergistically combines these features. The bromine atom at the C2 position provides a reactive site for nucleophilic substitution or elimination. fiveable.me Simultaneously, the acetal group at C1 and the additional ether group at C3 act as protected forms of carbonyl and hydroxyl functionalities, respectively, which are stable under the basic or nucleophilic conditions often used to react with the alkyl bromide. This dual nature allows for sequential, controlled modifications, making it a highly functionalized and versatile building block.

Historical Trajectories of Propane-Based Building Blocks in Synthesis

The utility of this compound is best understood within the historical evolution of propane (B168953) and its derivatives as foundational three-carbon synthons in organic chemistry.

The story begins with the discovery of propane (C₃H₈) itself. In 1857, French chemist Marcellin Berthelot first synthesized the molecule during his research into hydrocarbons, laying the groundwork for the study of the paraffin (B1166041) series. wikipedia.orgmiamieriepropane.comtankfarm.io Shortly after, in the 1860s, propane was identified as a naturally occurring component of crude oil. tankfarm.iofosterfuels.com However, its commercial potential was not realized until the work of Dr. Walter Snelling in 1910, who identified propane as a volatile component in gasoline and developed methods to liquefy it, making it a transportable and usable fuel. tankfarm.iohopenergy.com

As the chemical industry grew, propane and its derivatives became recognized not just as fuels but as crucial raw materials for chemical synthesis. britannica.com The simple three-carbon chain of propane provides a versatile scaffold that can be functionalized to create a wide array of more complex molecules. researchgate.net Simple derivatives like propargyl bromide and 2-aminopropanenitriles have been established as key building blocks for synthesizing diverse compounds, including nucleoside analogues and various heterocycles. arkat-usa.orgresearchgate.net Similarly, other functionalized propane units are used to construct everything from polydentate ligands to components of advanced materials. mdpi.commdpi.com

Within this tradition, this compound represents a more advanced and specialized building block. It moves beyond the simple hydrocarbon backbone by incorporating multiple, orthogonally reactive functional groups. The presence of the bromine atom allows for carbon-carbon or carbon-heteroatom bond formation, while the ether and acetal groups serve as robust protecting groups. This pre-functionalization allows chemists to introduce a complex three-carbon unit into a target molecule in a single step, streamlining synthetic routes and enabling the construction of intricate molecular architectures.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,1,3-triethoxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BrO3/c1-4-11-7-8(10)9(12-5-2)13-6-3/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUHYFRSGSQZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(OCC)OCC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6630-39-3 | |

| Record name | 2-Bromo-1,1,3-triethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60398 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-BROMO-1,1,3-TRIETHOXYPROPANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2 Bromo 1,1,3 Triethoxypropane

Regioselective Bromination and Alkylation Strategies

The introduction of a bromine atom at the C2 position of the propane (B168953) backbone is a key step in the synthesis of 2-bromo-1,1,3-triethoxypropane. This can be accomplished through direct bromination or nucleophilic substitution approaches.

Direct Bromination of Triethoxypropane Scaffolds

One direct approach involves the bromination of a 1,1,3-triethoxypropane (B1583077) scaffold. For instance, the reaction of 1,3,3-triethoxy-propylene-1 with bromine in an inert solvent can produce 1,2-dibromo-1,3,3-triethoxypropane. google.com This di-brominated intermediate can then be further processed to yield the desired product. The regioselectivity of the bromination is crucial, and controlling reaction conditions such as temperature and stoichiometry is essential to favor substitution at the desired central carbon atom. smolecule.com

Another method involves the direct bromination of triethylorthopropionate. In a flame-dried, three-necked flask, triethylorthopropionate is combined with pyridine. tuwien.at After cooling, bromine is added dropwise over a period of time. tuwien.at The mixture is then stirred at a low temperature and can be stored refrigerated overnight before further stirring at room temperature. tuwien.at

Nucleophilic Substitution Approaches for Bromine Introduction

Nucleophilic substitution offers an alternative route for introducing the bromine atom. This typically involves a precursor molecule with a good leaving group at the C2 position, which is then displaced by a bromide ion. Halogens are effective leaving groups because they form relatively weak bonds with carbon and their high electronegativity makes the carbon atom more susceptible to nucleophilic attack. savemyexams.com The strength of the carbon-halogen bond influences the reaction rate, with weaker bonds leading to faster reactions. savemyexams.comyoutube.com

Organometallic Reagent Facilitated Synthesis (e.g., Grignard)

Organometallic reagents, particularly Grignard reagents, can facilitate the synthesis of this compound. A Grignard reagent, with the general formula RMgX, is a strong nucleophile due to the partially negatively charged carbon atom. mnstate.eduwvu.edulibretexts.org

The preparation of a Grignard reagent involves reacting an alkyl halide with magnesium metal in an anhydrous ether solvent. mnstate.edulibretexts.org It is crucial that all materials are perfectly dry as Grignard reagents react with water. libretexts.org The surface of the magnesium metal must be fresh and active to allow for the necessary electron transfer to form the carbanion. mnstate.edu

While specific details on the direct use of a Grignard reaction to synthesize this compound are not extensively documented in the provided search results, the general principle involves the reaction of a suitable Grignard reagent with a substrate that can introduce the bromo-triethoxypropane structure. The strong nucleophilic nature of the Grignard reagent allows for the formation of new carbon-carbon bonds. google.com

Optimization Protocols for Reaction Efficiency and Product Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and pressure.

Investigation of Solvent Systems and Their Influence

The choice of solvent can significantly impact the reaction outcome. For many of the synthetic steps, particularly those involving Grignard reagents, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) are essential to prevent the decomposition of the organometallic reagent. mnstate.edulibretexts.orggoogle.com In bromination reactions, inert solvents such as ether, chloroform, carbon tetrachloride, acetone, and benzene (B151609) can be used. google.com The solvent's role extends to influencing the solubility of reactants and intermediates, which can affect reaction rates and product distribution.

| Synthetic Step | Recommended Solvent(s) | Rationale |

| Grignard Reagent Formation | Anhydrous Diethyl Ether, Tetrahydrofuran | Aprotic and unreactive towards the highly basic Grignard reagent. |

| Direct Bromination | Ether, Chloroform, Carbon Tetrachloride | Inert solvents that do not react with bromine. |

| Nucleophilic Substitution | Ethanol (B145695), Dioxane | Solvents that can facilitate the dissolution of both the substrate and the nucleophile. |

Temperature and Pressure Parameter Studies for Yield Enhancement

Temperature is a critical parameter that influences both reaction rate and selectivity. For instance, in the direct bromination of 1,3,3-triethoxy-propylene-1, maintaining a temperature between 0-10°C is recommended. google.com Higher temperatures can sometimes lead to undesirable side reactions, such as elimination, or decomposition of sensitive intermediates. smolecule.com Conversely, some reactions, like the formation of Grignard reagents, may require initial warming to initiate the reaction, which is often exothermic. wvu.edu

Pressure is generally less of a critical parameter for these liquid-phase reactions unless volatile reagents or gaseous byproducts are involved. In such cases, controlling the pressure can help to maintain the concentration of reactants in the reaction mixture or to remove byproducts to drive the reaction to completion. For example, in some reactions, removing a volatile alcohol byproduct via distillation under reduced pressure can improve the yield. google.com

| Parameter | Influence on Synthesis | Typical Ranges/Conditions |

| Temperature | Affects reaction rate and regioselectivity. Can lead to side reactions if not controlled. | 0-10°C for some brominations; warming for Grignard initiation. |

| Pressure | Important for reactions with volatile components or gaseous byproducts. | Reduced pressure for distillation/removal of volatile byproducts. |

Elucidation of Reaction Mechanisms and Pathways of 2 Bromo 1,1,3 Triethoxypropane

Detailed Analysis of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the reactivity of 2-Bromo-1,1,3-triethoxypropane, where the bromine atom acts as a leaving group, replaced by an incoming nucleophile. The reaction can proceed through two distinct mechanisms: S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular).

Mechanistic Differentiation between S_N1 and S_N2 Pathways

The structure of this compound, being a secondary alkyl halide, allows it to potentially react via both S_N1 and S_N2 pathways. The predominant mechanism is highly dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.

The S_N2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. This pathway is favored by strong, unhindered nucleophiles (e.g., iodide, hydroxide, alkoxides) and polar aprotic solvents (e.g., acetone, DMSO) that solvate the cation but not the nucleophile, enhancing its reactivity.

The S_N1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous departure of the leaving group (bromide) to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation. This pathway is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol (B145695), water), which can stabilize the carbocation intermediate through solvation.

The competition between these two pathways is a critical consideration. For this compound, strong bases or nucleophiles will favor the S_N2 pathway, while conditions that promote carbocation stability, such as polar protic solvents, will favor the S_N1 route.

Table 1: Factors Influencing S_N1 vs. S_N2 Pathways for this compound

| Factor | Favors S_N1 Pathway | Favors S_N2 Pathway |

| Substrate | Secondary (can proceed via either) | Secondary (can proceed via either) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, RO⁻) |

| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., Acetone, DMSO) |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nu:]) |

Stereochemical Control and Inversion/Retention Studies

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of its mechanism.

In an S_N2 reaction , the nucleophile attacks from the side opposite to the leaving group. This "backside attack" leads to a predictable inversion of configuration at the chiral center. If the starting material, (R)-2-Bromo-1,1,3-triethoxypropane, were to react via an S_N2 mechanism, the product would be the (S)-enantiomer.

Conversely, the S_N1 mechanism proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this flat intermediate from either face with nearly equal probability. This results in a mixture of both inversion and retention of configuration, leading to a product that is largely, though often not completely, racemized.

Examination of Elimination Reactions (e.g., Dehydrobromination)

In the presence of a base, this compound can undergo an elimination reaction, specifically dehydrobromination, to form an alkene. This process competes with nucleophilic substitution and can also occur via two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

E1 and E2 Mechanistic Pathways

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent (beta) to the carbon with the leaving group, while the C-Br bond breaks and a pi bond forms simultaneously. This pathway requires a strong base (e.g., ethoxide, tert-butoxide) and the rate is dependent on both the substrate and the base concentration. For the E2 reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is required between the beta-hydrogen and the bromine leaving group.

The E1 mechanism is a two-step process that begins with the same rate-determining step as the S_N1 reaction: formation of a carbocation intermediate. In a subsequent step, a weak base removes a beta-proton, leading to the formation of an alkene. The E1 reaction is favored by weak bases and polar protic solvents and competes directly with the S_N1 reaction.

Table 2: Comparison of E1 and E2 Mechanisms for this compound

| Feature | E1 Mechanism | E2 Mechanism |

| Base Strength | Weak base required | Strong base required |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Base]) |

| Intermediate | Carbocation | None (Concerted) |

| Stereochemistry | No specific geometry required | Anti-periplanar geometry preferred |

| Competition | S_N1 | S_N2 |

Regioselectivity and Stereoselectivity in Alkene Formation

Dehydrobromination of this compound can potentially yield two different alkene products, depending on whether a proton is removed from C1 or C3.

The regiochemical outcome is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. This is typically the case in E1 reactions and E2 reactions involving small, strong bases like sodium ethoxide.

However, if a sterically hindered (bulky) base, such as potassium tert-butoxide, is used, the Hofmann product may be favored. The bulky base removes the more sterically accessible proton, which in this case would be from the C3 position, leading to the less substituted alkene as the major product.

Investigations into Reduction Chemistry

The reduction of the carbon-bromine bond in this compound can be achieved using various reducing agents. This process replaces the bromine atom with a hydrogen atom, effectively converting the alkyl bromide to an alkane.

A common method for this transformation involves the use of metal hydrides. Powerful reducing agents like lithium aluminum hydride (LAH) are capable of reducing alkyl halides. The reaction proceeds via an S_N2 mechanism where a hydride ion (H⁻) acts as the nucleophile, displacing the bromide.

Alternatively, catalytic hydrogenation can be employed, although this is more common for other functional groups. Radical reduction pathways, for instance using tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN, are also effective for converting alkyl bromides to alkanes.

Reactivity Profiling with Diverse Chemical Entities

Detailed experimental data on the reactivity of this compound with a diverse range of chemical entities is not extensively documented in publicly available scientific literature. However, based on the chemical structure of the compound, which features a secondary alkyl bromide and an acetal (B89532) functional group, its reactivity can be predicted by analogy to similar molecules. The primary reactive centers are the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack, and the acetal group, which is sensitive to acidic conditions.

The reactivity of this compound is expected to be characterized by several key reaction types, including nucleophilic substitution, elimination, and hydrolysis. The specific pathway and products of these reactions would be highly dependent on the nature of the reacting species, the solvent, and the reaction conditions.

Nucleophilic Substitution Reactions:

It is anticipated that this compound would undergo nucleophilic substitution reactions where the bromide ion, a good leaving group, is replaced by a nucleophile. Given that it is a secondary alkyl halide, both S(_N)1 and S(_N)2 mechanisms could be operative. The choice of mechanism would be influenced by the strength and concentration of the nucleophile, the polarity of the solvent, and the temperature.

For instance, reaction with strong, small nucleophiles in a polar aprotic solvent would likely favor an S(_N)2 mechanism, proceeding with an inversion of stereochemistry at the chiral center. Conversely, in the presence of weak nucleophiles and a polar protic solvent, an S(_N)1 mechanism, involving the formation of a secondary carbocation intermediate, might be favored.

Elimination Reactions:

In the presence of strong, sterically hindered bases, this compound is expected to undergo elimination reactions to form an alkene. The most probable mechanism would be the E2 pathway, where the base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the concerted formation of a double bond and the departure of the bromide ion. The regioselectivity of this elimination would be dictated by Zaitsev's rule, favoring the formation of the more substituted alkene, and the stereoselectivity would be governed by the requirement for an anti-periplanar arrangement of the proton and the leaving group.

Hydrolysis under Acidic Conditions:

The acetal functional group in this compound is expected to be labile under acidic conditions. Acid-catalyzed hydrolysis would likely lead to the cleavage of the C-O bonds of the acetal, ultimately yielding an aldehyde and the corresponding alcohol. This reaction proceeds via protonation of one of the ethoxy groups, followed by the departure of ethanol to form an oxocarbenium ion intermediate, which is then attacked by water.

Due to the lack of specific experimental data, the following table presents a hypothetical reactivity profile based on established principles of organic chemistry for compounds with similar functional groups.

| Reactant Type | Probable Reaction Type | Potential Products | Reaction Conditions |

| Strong Nucleophiles (e.g., CN⁻, RS⁻) | S(_N)2 Substitution | 2-Cyano-1,1,3-triethoxypropane, 2-(Alkylthio)-1,1,3-triethoxypropane | Polar aprotic solvent |

| Weak Nucleophiles (e.g., H₂O, ROH) | S(_N)1 Substitution/Solvolysis | 1,1,3-Triethoxypropan-2-ol | Polar protic solvent |

| Strong, Bulky Bases (e.g., t-BuOK) | E2 Elimination | 1,1,3-Triethoxyprop-1-ene and/or 1,1,3-Triethoxyprop-2-ene | Non-polar, aprotic solvent |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Acetal Hydrolysis | 2-Bromomalonaldehyde, Ethanol | Aqueous solution, heat |

It is crucial to emphasize that the information presented in the table is predictive and awaits experimental verification. Detailed research, including kinetic studies and product analysis, would be necessary to establish the precise reaction mechanisms and pathways for the reactions of this compound with various chemical entities.

Applications of 2 Bromo 1,1,3 Triethoxypropane in Complex Molecular Construction

Role as a Versatile Synthetic Intermediate

2-Bromo-1,1,3-triethoxypropane's utility as a synthetic intermediate stems from the distinct reactivity of its constituent parts. The presence of a bromine atom at the second position of the propane (B168953) chain makes it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby serving as a linchpin in the assembly of more complex molecular architectures.

The acetal (B89532) group at one end of the molecule and the ether linkage at the other are relatively stable under neutral and basic conditions, which allows for selective manipulation of the carbon-bromine bond. The acetal can also act as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group for further transformations. This dual reactivity makes this compound a versatile three-carbon building block for creating elaborate molecular frameworks. The differential reactivity of the functional groups allows for a stepwise and controlled construction of target molecules.

Precursor to Highly Functionalized Propionaldehyde (B47417) Derivatives

One of the key potential applications of this compound is its role as a precursor to highly functionalized propionaldehyde derivatives. These derivatives are valuable intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules.

Through a carefully controlled hydrolysis reaction, this compound can be converted into 2-bromo-3,3-diethoxypropionaldehyde. This transformation would involve the selective deprotection of the acetal at the 1-position under mild acidic conditions, leaving the ether linkage at the 3-position intact. The resulting α-bromo aldehyde is a highly reactive species that can participate in a variety of subsequent chemical reactions.

Table 1: Plausible Transformation of this compound

| Starting Material | Product | Reagents and Conditions |

| This compound | 2-Bromo-3,3-diethoxypropionaldehyde | Mild aqueous acid (e.g., dilute HCl or an acid resin) |

Note: This is a proposed synthetic route based on the chemical properties of the functional groups.

Alpha-bromo aldehydes, such as the proposed 2-bromo-3,3-diethoxypropionaldehyde, are valuable precursors for the synthesis of heterocyclic compounds. These molecules can undergo condensation reactions with a variety of dinucleophiles to form five, six, or seven-membered rings. For instance, reaction with thiourea (B124793) could yield aminothiazole derivatives, while reaction with substituted hydrazines could lead to the formation of pyrazole (B372694) or pyridazinone scaffolds. These heterocyclic cores are prevalent in many medicinal compounds. The general strategy involves the initial reaction at the aldehyde, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom to close the ring.

Building Block in the Synthesis of Biologically Relevant Molecules (e.g., nucleotide derivatives)

While direct evidence is limited, the structure of this compound suggests its potential as a precursor for the synthesis of modified C3 synthons for incorporation into biologically relevant molecules like nucleotide derivatives. The development of antiviral and anticancer therapies often relies on the synthesis of nucleoside analogs where the sugar moiety is altered.

The propane backbone of this compound could, after suitable chemical modifications, mimic the ribose or deoxyribose sugar in a nucleoside. The functional handles at positions 1, 2, and 3 could be elaborated to introduce the necessary hydroxyl groups and to attach a nucleobase, leading to the formation of acyclic or carbocyclic nucleoside analogs. These modified nucleosides can act as chain terminators in DNA or RNA synthesis, a key mechanism for many antiviral drugs.

Contributions to Dye Synthesis and Advanced Materials Precursors

The reactivity of the bromine atom in this compound also opens up possibilities for its use in the synthesis of functional dyes and precursors for advanced materials. In dye synthesis, the bromo-functionalized propane backbone could be attached to a chromophoric system through nucleophilic substitution. The ethoxy groups could modulate the solubility and electronic properties of the resulting dye molecule.

In the realm of materials science, this compound could serve as a monomer or a cross-linking agent in the production of functional polymers. The bromo group could be converted into a polymerizable group, or it could be used to graft the molecule onto a polymer backbone. The resulting materials could have tailored properties, such as altered hydrophilicity or refractive index, due to the presence of the ethoxy groups.

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the chemical environment of protons and carbons within a molecule. For 2-Bromo-1,1,3-triethoxypropane, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and stereochemistry.

Proton NMR (¹H NMR) for Chemical Environment Delineation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The presence of the electronegative bromine atom and oxygen atoms will cause a downfield shift (higher ppm values) for adjacent protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH(OEt)₂) | ~4.8 - 5.0 | Doublet | ~5-7 |

| H-2 (CHBr) | ~4.0 - 4.2 | Multiplet | - |

| H-3 (CH₂-OEt) | ~3.6 - 3.8 | Multiplet | - |

| -OCH₂CH₃ (ethoxy groups on C1) | ~3.5 - 3.7 | Quartet | ~7 |

| -OCH₂CH₃ (ethoxy group on C3) | ~3.4 - 3.6 | Quartet | ~7 |

| -OCH₂CH₃ (ethoxy groups on C1) | ~1.1 - 1.3 | Triplet | ~7 |

| -OCH₂CH₃ (ethoxy group on C3) | ~1.1 - 1.3 | Triplet | ~7 |

The methine proton at the C-1 position, being part of an acetal (B89532) group, is expected to be the most deshielded proton on the propane (B168953) backbone. The proton at C-2, being directly attached to the bromine atom, will also experience a significant downfield shift. The methylene (B1212753) and methyl protons of the three ethoxy groups will likely appear as overlapping quartets and triplets, respectively.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum will provide information on the number of distinct carbon environments and their electronic nature. The carbon atom bonded to the bromine (C-2) and the acetal carbon (C-1) are expected to be the most downfield shifted among the propane backbone carbons.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH(OEt)₂) | ~100 - 105 |

| C-2 (CHBr) | ~50 - 55 |

| C-3 (CH₂-OEt) | ~65 - 70 |

| -OCH₂CH₃ (all ethoxy groups) | ~60 - 65 |

| -OCH₂CH₃ (all ethoxy groups) | ~15 - 17 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. Key correlations would be expected between H-1 and H-2, and between H-2 and the H-3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. For instance, the signal for the C-1 carbon would correlate with the H-1 proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This would be instrumental in confirming the placement of the ethoxy groups by showing correlations from the ethoxy methylene protons to the corresponding carbon of the propane backbone.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique to determine the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₉H₁₉BrO₃), HRMS would provide a high-accuracy mass measurement of its molecular ion. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern in the mass spectrum provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would involve the loss of the bromine atom and cleavage of the ethoxy groups.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Significance |

| [M]+, [M+2]+ | [C₉H₁₉⁷⁹BrO₃]⁺, [C₉H₁₉⁸¹BrO₃]⁺ | Molecular ions showing the isotopic pattern of bromine. |

| [M-Br]+ | [C₉H₁₉O₃]⁺ | Loss of the bromine atom. |

| [M-OCH₂CH₃]+ | [C₇H₁₄BrO₂]⁺ | Loss of an ethoxy radical. |

| - | [CH(OCH₂CH₃)₂]⁺ | A common fragment from the acetal group. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| C-H stretching (alkane) | 2850 - 3000 | 2850 - 3000 |

| C-O stretching (ether/acetal) | 1050 - 1150 | 1050 - 1150 |

| C-Br stretching | 500 - 600 | 500 - 600 |

| C-C stretching | 800 - 1200 | 800 - 1200 |

The IR spectrum is expected to be dominated by strong C-O stretching bands characteristic of the ether and acetal functionalities. The C-H stretching and bending vibrations of the alkyl portions of the molecule will also be prominent. The C-Br stretch, typically appearing in the fingerprint region, can be a key indicator of the presence of the bromine atom. Raman spectroscopy would complement the IR data, particularly for the more symmetric C-C and C-Br vibrations.

Computational Chemistry and Theoretical Studies of 2 Bromo 1,1,3 Triethoxypropane

Quantum Mechanical Calculations for Electronic Structure and Reactivity: An Uncharted Territory

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. However, for 2-Bromo-1,1,3-triethoxypropane, such studies are absent from the current body of scientific literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, no published data on its HOMO-LUMO energies or their spatial distribution is available.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule and its resulting electrostatic potential are critical for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. An electrostatic potential map provides a visual representation of the charge distribution. Regrettably, no such maps or detailed analyses of charge distribution for this compound have been published.

Conformational Analysis and Molecular Dynamics Simulations: An Open Question

The flexible nature of the triethoxypropane backbone suggests that this compound can adopt multiple conformations. Conformational analysis would identify the most stable arrangements of the molecule, while molecular dynamics simulations could provide insights into its behavior over time and in different environments. This area of study for this compound remains unexplored.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data: A Future Endeavor

Theoretical calculations can predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). Comparing these predicted values with experimental data is a powerful way to validate both the computational model and the experimental structure determination. While experimental spectroscopic data for this compound may exist in commercial or private databases, a scholarly comparison with theoretically predicted parameters is not available.

Strategic Derivatization and Functional Group Interconversions

Transformations Involving the Bromine Atom

The carbon-bromine bond in 2-Bromo-1,1,3-triethoxypropane is a key site for synthetic manipulation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. While specific examples involving this compound are not extensively documented in publicly available literature, its structure as an alkyl bromide suggests potential participation in such reactions.

The Suzuki coupling reaction, which typically couples an organoboron compound with an organohalide, is a plausible method for introducing new aryl, vinyl, or alkyl groups at the C2 position of the propane (B168953) backbone. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the alkyl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or its derivative and subsequent reductive elimination to yield the coupled product. yonedalabs.com

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Aryl-1,1,3-triethoxypropane |

Similarly, the Heck reaction offers a pathway for the arylation or vinylation of the propane backbone. This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgyoutube.com In the context of this compound, it would serve as the halide component, reacting with an alkene to form a new substituted alkene. organic-chemistry.org

| Reactant | Alkene | Catalyst | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 1,1,3-Triethoxy-2-styrylpropane |

The bromine atom in this compound is susceptible to nucleophilic displacement, a fundamental reaction in organic synthesis. A related compound, 2-Bromo-1,1-diethoxypropane, is noted for its reactivity in such reactions. cymitquimica.com This suggests that this compound would readily react with a variety of nucleophiles to introduce diverse functional groups.

Carbon Nucleophiles: Reagents such as Grignard reagents, organolithium compounds, and cyanides can displace the bromide to form new carbon-carbon bonds, extending the carbon chain.

Oxygen Nucleophiles: Alkoxides and hydroxides can react to form ethers and alcohols, respectively.

Nitrogen Nucleophiles: Ammonia, primary, and secondary amines can be used to introduce amino groups, leading to the synthesis of various nitrogen-containing compounds.

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are effective for introducing sulfur-containing moieties.

These reactions typically proceed via an S(_N)2 mechanism, involving a backside attack on the carbon atom bearing the bromine.

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Cyanide | NaCN | Nitrile |

| Alkoxide | NaOCH₃ | Ether |

| Amine | NH₃ | Amine |

| Thiolate | NaSCH₃ | Thioether |

Chemical Modifications of the Ethoxy Moieties

The acetal (B89532) and ether functionalities of this compound provide further opportunities for chemical modification.

The diethyl acetal group at the C1 position can be hydrolyzed under acidic conditions to unmask an aldehyde functional group. chemistrysteps.comyoutube.com This transformation is significant as it converts the relatively inert acetal into a reactive carbonyl group, which can then participate in a wide array of subsequent reactions, such as oxidations, reductions, and additions of nucleophiles. organic-chemistry.org The resulting 2-bromo-3-ethoxypropanal is a bifunctional molecule with potential for further synthetic elaboration.

Transacetalization offers a method to exchange the ethoxy groups of the acetal with other alkoxy groups by reacting with a different alcohol in the presence of an acid catalyst. This allows for the introduction of different protecting groups or the synthesis of mixed acetals.

Selective ether cleavage of the ethoxy group at the C3 position would require specific reagents to differentiate it from the acetal ethoxy groups. While challenging, reagents known for ether cleavage, such as strong acids like HBr or Lewis acids like BBr₃, could potentially be employed under carefully controlled conditions to achieve selective dealkylation, yielding an alcohol.

Principles of Green Chemistry in the Research of 2 Bromo 1,1,3 Triethoxypropane

Development of Environmentally Sustainable Synthetic Pathways

The pursuit of environmentally sustainable synthetic routes for 2-bromo-1,1,3-triethoxypropane necessitates a departure from traditional methods that rely on hazardous solvents and harsh reaction conditions. The focus of modern research is on developing pathways that minimize waste, reduce energy consumption, and utilize safer chemical alternatives.

Solvent-Free Reaction Conditions

A significant advancement in green chemistry is the development of solvent-free reactions. The elimination of solvents, particularly halogenated hydrocarbons like carbon tetrachloride, offers numerous benefits, including reduced waste generation, lower processing costs associated with solvent purchase and disposal, and the mitigation of health and environmental risks.

For the synthesis of this compound, a potential solvent-free approach would involve the direct reaction of 1,1,3-triethoxypropane (B1583077) with a brominating agent. This could be achieved by reacting the neat substrates, possibly with microwave irradiation to provide the necessary activation energy. Microwave-assisted organic synthesis has emerged as a powerful tool for promoting solvent-free reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

| Parameter | Traditional Solvent-Based Synthesis | Proposed Solvent-Free Synthesis |

| Solvent | Carbon Tetrachloride | None |

| Energy Input | Conventional Heating / UV light | Microwave Irradiation |

| Potential Advantages | Established method | Reduced waste, faster reaction, energy efficiency |

| Potential Challenges | Solvent toxicity, waste disposal | Heat management, potential for side reactions |

Utilization of Aqueous Media for Reactions

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have limited solubility in water, various techniques can be employed to facilitate reactions in aqueous media. These include the use of phase-transfer catalysts, surfactants, or co-solvents, or conducting the reaction at elevated temperatures to increase solubility.

In the context of synthesizing this compound, an aqueous approach could involve the use of a water-soluble brominating agent or the generation of bromine in situ from a safer source. For instance, the oxidation of bromide salts in water can produce bromine, which can then react with the organic substrate. This avoids the direct handling of volatile and corrosive elemental bromine.

| Reaction Medium | Key Features | Applicability to this compound Synthesis |

| Aqueous | Non-toxic, non-flammable, abundant | Potential for use with water-soluble brominating agents or in-situ bromine generation. May require phase-transfer catalysts or co-solvents to overcome solubility issues. |

| Deep Eutectic Solvents | Biodegradable, low toxicity, tunable properties | Could serve as both solvent and catalyst, offering a greener alternative to traditional organic solvents. |

| Supercritical Fluids (e.g., CO2) | Non-toxic, readily available, easily removed | Can offer enhanced solubility and mass transfer, but requires high-pressure equipment. |

Application of Catalyst-Free or Recyclable Catalytic Systems

The use of catalysts is a cornerstone of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions, thereby reducing energy consumption and by-product formation. The ideal catalyst is one that is highly active, selective, and easily separable from the reaction mixture for reuse.

In the bromination of 1,1,3-triethoxypropane, a catalyst-free approach is desirable if the reaction can proceed efficiently without one, as this simplifies the process and avoids potential contamination of the product. However, if a catalyst is necessary, the focus should be on heterogeneous catalysts or recyclable homogeneous catalysts. For example, solid acid catalysts could potentially be used to activate the substrate towards bromination and can be easily filtered off after the reaction.

Another green catalytic approach is the use of biocatalysts. Enzymes, for instance, can offer high selectivity under mild aqueous conditions. While the direct enzymatic bromination of this specific substrate may not be established, the exploration of halogenase enzymes could open new avenues for a highly sustainable synthesis.

Assessment of Atom Economy and Environmental Impact Metrics

A key principle of green chemistry is the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. Atom economy is a metric used to measure the efficiency of a chemical reaction in this regard.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Let's consider a hypothetical synthesis of this compound from 1,1,3-triethoxypropane and elemental bromine:

C9H20O3 + Br2 → C9H19BrO3 + HBr

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,1,3-Triethoxypropane | C9H20O3 | 176.25 |

| Bromine | Br2 | 159.81 |

| This compound | C9H19BrO3 | 255.15 |

| Hydrogen Bromide | HBr | 80.91 |

Calculation of Atom Economy:

Atom Economy = (255.15 / (176.25 + 159.81)) x 100 = (255.15 / 336.06) x 100 ≈ 75.9%

This calculation indicates that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into a by-product (hydrogen bromide). Green chemistry principles would encourage the development of an alternative synthesis that has a higher atom economy, for example, an addition reaction where no atoms are lost.

Other environmental impact metrics, such as the E-factor (Environmental Factor), which measures the total mass of waste generated per kilogram of product, and the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, provide a more comprehensive assessment of the environmental performance of a chemical process. A greener synthesis of this compound would aim for a low E-factor and a PMI value approaching 1.

Emerging Research Frontiers for this compound: A Look Toward Future Applications

While this compound is a known chemical entity, its application in cutting-edge research areas remains largely unexplored in publicly available scientific literature. However, based on its chemical structure—a propane (B168953) backbone featuring a bromine atom and three ethoxy groups—we can project its potential integration into several emerging fields of chemical synthesis and materials science. This article explores the prospective research frontiers for this compound, focusing on its theoretical applications in flow chemistry, advanced materials, and innovative catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-1,1,3-triethoxypropane, and how do reaction conditions influence yield?

- Methodology : Brominated ethers like this compound can be synthesized via nucleophilic substitution or condensation reactions. For analogous brominated cyclopropanes (e.g., 2-bromo-1,1-dimethylcyclopropane), optimized protocols involve using polar solvents (e.g., ethanol) with catalysts like sodium methoxide (NaOMe) to enhance selectivity and reduce side reactions . Continuous flow reactors are recommended for industrial-scale synthesis to improve heat transfer and mixing efficiency .

- Key Factors : Solvent polarity, temperature control (to prevent thermal decomposition), and stoichiometric ratios of brominating agents (e.g., HBr or PBr₃) are critical. Characterization via H/C NMR and GC-MS is essential to confirm purity and structure.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : H NMR identifies ethoxy group environments; C NMR distinguishes carbons adjacent to bromine.

- IR Spectroscopy : Confirm C-Br stretches (~500–600 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns. Computational tools (e.g., DFT) can predict electronic effects of the bromine and ethoxy groups on reactivity .

Advanced Research Questions

Q. How can contradictory data in brominated ether reaction mechanisms be resolved?

- Case Study : Discrepancies in substitution vs. elimination pathways (e.g., in cyclopropane derivatives) often arise from solvent polarity or base strength. For example, strong bases (e.g., KOtBu) promote elimination, while polar protic solvents favor substitution .

- Resolution Strategy : Design kinetic studies under controlled conditions (varying solvents, bases) and monitor intermediates via in situ IR or HPLC. Compare results with computational models (e.g., transition state simulations) .

Q. What strategies optimize regioselectivity in derivatizing this compound for complex molecule synthesis?

- Methodology : Leverage steric and electronic effects:

- Steric Control : Bulky ethoxy groups at C1 and C3 direct nucleophilic attack to the less hindered C2 position.

- Electronic Tuning : Electron-withdrawing bromine enhances electrophilicity at adjacent carbons. Test conditions using Grignard reagents or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize specific sites .

- Validation : Use X-ray crystallography (as in cyclopropane derivatives ) to confirm regiochemical outcomes.

Q. How do environmental and safety considerations impact the handling of brominated ethers in research?

- Regulatory Insights : While specific data on this compound is limited, EPA guidelines for 1-bromopropane (1-BP) recommend:

- PPE : Use nitrile gloves, fume hoods, and respiratory protection to minimize inhalation/contact risks.

- Waste Management : Neutralize brominated waste with bases (e.g., NaOH) before disposal .

Key Research Challenges

- Synthetic Scalability : Transitioning from batch to flow reactors requires precise control of residence time and temperature to prevent bromine displacement at unintended positions .

- Data Reproducibility : Variations in solvent purity (e.g., trace water) can drastically alter reaction pathways. Pre-drying solvents over molecular sieves is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.